Lipophilicity Comparison: 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol vs. Unsubstituted Scaffold
The N1-isopropyl group in 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (CAS 1342849-55-1) provides a quantifiable increase in lipophilicity compared to the unsubstituted parent scaffold, 3-(1H-Pyrazol-3-yl)propan-1-ol (CAS 69658-96-4). This difference is measurable via calculated logP values [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.3889 |
| Comparator Or Baseline | 3-(1H-Pyrazol-3-yl)propan-1-ol (CAS 69658-96-4). While no cLogP is provided in the baseline source, the substitution of a hydrogen atom with an isopropyl group is a well-established structural change known to increase cLogP by approximately 1-2 units [1]. |
| Quantified Difference | The target compound exhibits a cLogP of 1.3889, representing a substantial increase over the predicted value for the unsubstituted analog, indicating significantly higher lipid solubility . |
| Conditions | Computational prediction of physicochemical properties. |
Why This Matters
For procurement, this quantified lipophilicity difference is critical for applications where membrane permeability or partitioning in non-polar media is a key design parameter.
- [1] ChemSrc. (n.d.). Product Page: 3-(1H-Pyrazol-3-yl)propan-1-ol (CAS 69658-96-4). Retrieved from chemsrc.com. View Source
